2,3,4-Trichlorophenyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichlorophenyl prop-2-enoate is an organic compound with the molecular formula C9H5Cl3O2 It is a derivative of phenyl prop-2-enoate, where the phenyl ring is substituted with three chlorine atoms at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichlorophenyl prop-2-enoate typically involves the esterification of 2,3,4-trichlorophenol with acrylic acid or its derivatives. One common method is the reaction of 2,3,4-trichlorophenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichlorophenyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
2,3,4-Trichlorophenyl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It is used in the production of specialty chemicals, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorophenyl prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms on the phenyl ring can enhance its binding affinity to certain biological targets, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its overall effect.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trichlorophenyl prop-2-enoate
- 2,4,5-Trichlorophenyl prop-2-enoate
- 2,3,4-Trichlorophenyl acetate
Uniqueness
2,3,4-Trichlorophenyl prop-2-enoate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other trichlorophenyl derivatives, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
89670-65-5 |
---|---|
Molecular Formula |
C9H5Cl3O2 |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
(2,3,4-trichlorophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H5Cl3O2/c1-2-7(13)14-6-4-3-5(10)8(11)9(6)12/h2-4H,1H2 |
InChI Key |
JLOIRPJHPDQHHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=C(C(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.